molecular formula C19H17FN2 B4582412 (E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile

(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile

Cat. No.: B4582412
M. Wt: 292.3 g/mol
InChI Key: ZUFAAHBQEPGNPM-SSZFMOIBSA-N
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Description

(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile is an organic compound that features a fluorophenyl group and a pyrrolidinylphenyl group connected by a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the corresponding fluorophenyl intermediate.

    Formation of the Pyrrolidinylphenyl Intermediate: 4-bromopyrrolidine reacts with a phenyl derivative to form the pyrrolidinylphenyl intermediate.

    Coupling Reaction: The two intermediates are then coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-chlorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
  • (E)-2-(2-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
  • (E)-2-(2-methylphenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2/c20-19-6-2-1-5-18(19)16(14-21)13-15-7-9-17(10-8-15)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFAAHBQEPGNPM-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
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(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile

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